molecular formula C19H17ClN4O3 B14977956 N-(5-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

Cat. No.: B14977956
M. Wt: 384.8 g/mol
InChI Key: UJTMBFAAMFKNEK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves multiple steps, starting with the preparation of the triazine core. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the condensation of 4-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with a chloroacetyl chloride derivative to yield the triazine ring. The final step involves the acylation of the triazine ring with 5-chloro-2-methylaniline under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the triazine ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring structure allows for strong binding interactions, which can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-[5-(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
  • N-(5-chloro-2-methylphenyl)-2-[5-(4-ethylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide

InChI

InChI=1S/C19H17ClN4O3/c1-12-3-6-14(20)9-16(12)22-18(25)11-24-19(26)23-17(10-21-24)13-4-7-15(27-2)8-5-13/h3-10H,11H2,1-2H3,(H,22,25)

InChI Key

UJTMBFAAMFKNEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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